10,10'-Dimethyl-9,9'-biacridin-10-ium dibromide

Description

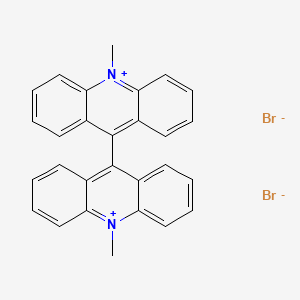

10,10'-Dimethyl-9,9'-biacridin-10-ium dibromide (CAS 469865-01-8), also known as lucigenin, is a bisacridinium derivative with a rigid, planar structure featuring two acridine moieties linked at the 9,9'-positions and methyl substituents at the 10,10'-positions. Its molecular formula is C₂₈H₂₂N₂Br₂ (or C₄₆H₃₆N₂O₈ for its bis(monomethyl terephthalate) salt form), and it is characterized by strong electron-accepting properties due to the cationic biacridinium core .

Properties

CAS No. |

62907-62-4 |

|---|---|

Molecular Formula |

C28H22Br2N2 |

Molecular Weight |

546.3 g/mol |

IUPAC Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibromide |

InChI |

InChI=1S/C28H22N2.2BrH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

YZDSEHLDXVQTFT-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[Br-].[Br-] |

Origin of Product |

United States |

Biological Activity

10,10'-Dimethyl-9,9'-biacridin-10-ium dibromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a biacridine backbone with two methyl groups and dibromide substituents. Its structure contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. Studies have demonstrated that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12 Escherichia coli 15 Pseudomonas aeruginosa 20 -

Cytotoxicity :

- In vitro studies have assessed its cytotoxic effects on various cancer cell lines. The compound demonstrated moderate to high cytotoxicity against human colon and epithelial cancer cell lines.

- Figure 1 illustrates the dose-response curve for cytotoxicity in MCF-7 breast cancer cells.

-

Mechanism of Action :

- The proposed mechanism includes the intercalation into DNA, leading to disruption of replication and transcription processes. This action is similar to other acridine derivatives known for their anticancer properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a strong correlation between lipophilicity and antimicrobial potency.

-

Cytotoxicity Assessment :

- A cytotoxicity assessment was conducted using an MTT assay on various cancer cell lines (MCF-7, PC-3). The results showed IC50 values ranging from 30 µM to 50 µM, indicating significant potential for further development as an anticancer agent.

-

In Vivo Studies :

- Preliminary in vivo studies have suggested that the compound may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in polar solvents like DMF and DMSO but poorly soluble in water without sulfonate modifications .

- Applications: Chemiluminescence: Widely used as a chemiluminogenic substrate for detecting superoxide radicals in biological systems (e.g., NADPH-oxidase activity assays) . OLEDs: Derivatives serve as electron-transport materials in organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence (TADF) properties .

- Synthesis : Typically synthesized via reductive coupling of 10-methylacridinium precursors using zinc dust and titanium tetrachloride, achieving yields >80% .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Biacridinium derivatives are distinguished by substituents at the 10,10' and 2,2' positions, which modulate photophysical and chemical properties. Key analogues include:

Photophysical Behavior:

Emission Wavelengths :

Quantum Yields :

Chemiluminescence Efficiency:

OLED Performance:

Biacridinium derivatives with methyl groups (e.g., 9,9,9',9'-tetramethyl variants) achieve external quantum efficiencies (EQE) up to 15% in solution-processed OLEDs, surpassing anthracene-based TADF emitters (EQE = 8–10%) .

Key Findings and Implications

Substituent-Driven Tuning : Methyl groups enhance stability and quantum yields, while sulfonate groups improve solubility for biological applications .

Aggregation Effects : Twisted biaryl systems (e.g., DCBA) exhibit aggregation-induced emission shifts, enabling applications in fluorescence signaling .

Material Science : Methylated biacridinium derivatives are superior in OLEDs due to balanced charge transport and TADF properties .

Q & A

Q. What are the established synthetic routes for 10,10'-Dimethyl-9,9'-biacridin-10-ium dibromide, and how is the product characterized?

The compound is synthesized via a titanium tetrachloride (TiCl₄)-catalyzed coupling reaction of 10-methyl-9(10H)-acridone (NMA) under inert conditions (e.g., argon atmosphere) with activated zinc dust as a reducing agent. The reaction proceeds in refluxing dioxane (110°C), yielding ~80% after purification . Characterization involves:

- Mass spectrometry (MS) to confirm molecular weight (e.g., m/z 648.83 for the dibromide form).

- ¹H-NMR spectroscopy to resolve aromatic proton signals (δ 6.5–8.5 ppm) and methyl group resonances (δ 2.5–3.5 ppm) .

- UV-Vis spectroscopy (λmax ~420–450 nm in methylene chloride) to assess electronic transitions .

Q. What is the role of this compound in chemiluminescence studies?

The compound acts as a chemiluminescent probe, reacting with reactive oxygen species (ROS) like superoxide (O₂⁻) to emit light. Its mechanism involves the formation of a 1,2-dioxetane intermediate upon reaction with singlet oxygen (¹O₂), which decomposes to release energy as visible light (~500–600 nm) . This property is leveraged in biological assays for detecting mitochondrial superoxide production .

Advanced Research Questions

Q. How do structural modifications influence the chemiluminescent efficiency of biacridinium derivatives?

Substituents at the 3,3' and 10,10' positions critically modulate emission intensity and wavelength. For example:

- Sulfonate groups (e.g., 3,3'-disulfo derivatives) enhance water solubility but may reduce membrane permeability .

- Methyl or ethyl groups at 10,10' improve stability against hydrolysis, while larger alkyl chains (e.g., 10,10'-di(4-aminobutyl)) increase cellular uptake .

- Bromide vs. nitrate counterions alter crystallinity and solubility; dibromide forms are preferred for biological assays due to lower interference .

Q. How can researchers resolve contradictory spectral data (e.g., NMR or MS) for this compound?

Discrepancies in NMR or MS data often arise from:

- Paramagnetic impurities (e.g., residual metal catalysts): Purify via column chromatography or recrystallization.

- Tautomerism or aggregation : Use deuterated solvents (e.g., DMSO-d₆) and high-resolution NMR (≥500 MHz) to resolve overlapping signals .

- Isotopic patterns in MS : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis software) .

Q. What strategies optimize the yield of this compound during synthesis?

Key optimizations include:

- Catalyst stoichiometry : A TiCl₄:Zn molar ratio of 1:2 minimizes side reactions (e.g., over-reduction) .

- Reaction time : Extended reflux (>12 hr) ensures complete coupling but risks decomposition; monitor via TLC.

- Solvent choice : Dioxane outperforms THF or DMF due to higher boiling point and inertness .

Q. Which analytical methods are most effective for quantifying ROS using this compound in biological systems?

- Fluorescence microscopy with MMT derivatives (e.g., bis(monomethyl terephthalate)) localizes superoxide in mitochondria .

- Chemiluminescence plate readers measure ROS kinetics using lucigenin analogs (limit of detection: ~1 nM O₂⁻) .

- HPLC-MS/MS validates specificity by detecting stable degradation products (e.g., acridone derivatives) .

Methodological Considerations

- Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes for TiCl₄ and zinc dust .

- Avoiding photodegradation : Store solutions in amber vials at –20°C .

- Calibrating chemiluminescence assays : Include positive controls (e.g., xanthine/xanthine oxidase systems) and ROS scavengers (e.g., SOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.